molecular formula C6H3BrN2S B8752414 5-BROMO-2-ISOTHIOCYANATOPYRIDINE CAS No. 52648-27-8

5-BROMO-2-ISOTHIOCYANATOPYRIDINE

Cat. No.: B8752414
CAS No.: 52648-27-8
M. Wt: 215.07 g/mol
InChI Key: ZXJWGUAGRQNMIZ-UHFFFAOYSA-N
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Description

5-Bromo-2-isothiocyanatopyridine is an organic compound with the molecular formula C6H3BrN2S It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and isothiocyanate groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-isothiocyanatopyridine typically involves the reaction of 5-bromo-2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation from pyridyl amines, which involves the desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the one-pot synthesis method mentioned above makes it a viable candidate for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isothiocyanatopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper Catalysts: Used in cascade reactions involving isocyanides.

    Bases: Such as DABCO or sodium hydride, used in the preparation of dithiocarbamate salts.

Major Products:

Scientific Research Applications

5-Bromo-2-isothiocyanatopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-isothiocyanatopyridine involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in the synthesis of complex organic molecules and in medicinal chemistry for drug development .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-isothiocyanatopyridine is unique due to its dual functional groups (bromine and isothiocyanate) which provide a versatile platform for further chemical modifications. This dual functionality is not commonly found in other similar compounds, making it particularly valuable in synthetic and medicinal chemistry .

Properties

CAS No.

52648-27-8

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

5-bromo-2-isothiocyanatopyridine

InChI

InChI=1S/C6H3BrN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H

InChI Key

ZXJWGUAGRQNMIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N=C=S

Origin of Product

United States

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